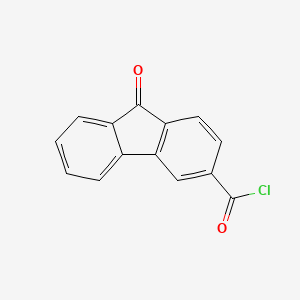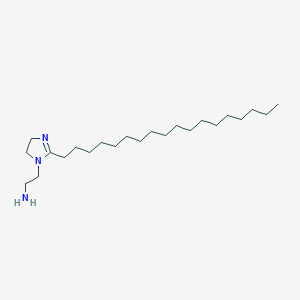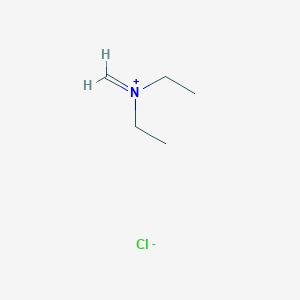![molecular formula C17H20O4S2 B14650149 1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene CAS No. 53876-80-5](/img/structure/B14650149.png)
1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a 3-methylbutane backbone linked to two benzene rings via sulfonyl groups
準備方法
The synthesis of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylbutane backbone: This can be achieved through the alkylation of a suitable precursor.
Introduction of sulfonyl groups: Sulfonylation reactions are employed to attach sulfonyl groups to the 3-methylbutane backbone.
Attachment of benzene rings: The final step involves the coupling of benzene rings to the sulfonylated 3-methylbutane backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.
化学反応の分析
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its sulfonyl and benzene groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene can be compared to other similar compounds, such as:
1,1’-[(3-Methylbutane-1,3-diyl)dibenzene]: This compound lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,1’-[(3-Methyl-1-propene-1,3-diyl)bisbenzene]: This compound has a different backbone structure, leading to variations in its chemical properties and applications.
特性
CAS番号 |
53876-80-5 |
|---|---|
分子式 |
C17H20O4S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C17H20O4S2/c1-14(2)13-17(22(18,19)15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChIキー |
KVDFTMOUESYGIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)

![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)

![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)



![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
